4-fluoro-1H-benzo[d][1,2,3]triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDXGSQUCGTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878864 | |
| Record name | 4-FLUOROBENZOTRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformation Pathways of 4 Fluoro 1h Benzo D 1 2 3 Triazole
Electrophilic and Nucleophilic Substitutions on the Benzo[d]nih.govnih.govnih.govtriazole Ring System
The substitution reactions on the 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole ring are heavily influenced by the electronic properties of both the fluorine substituent and the triazole moiety.
Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole is a complex process. The fluorine atom, being an ortho-, para-director, would typically direct incoming electrophiles to positions 5 and 7. However, the triazole ring is a strong deactivating group, making the benzene ring less susceptible to electrophilic attack.
A notable example of electrophilic substitution on a similar heterocyclic system is the nitration of fluorobenzotriazolone, a crucial intermediate in the synthesis of some agrochemicals. mdpi.com In this process, fuming nitric acid and fuming sulfuric acid are used to introduce a nitro group onto the aromatic ring. mdpi.com The reaction conditions highlight the need for strong electrophiles and forcing conditions to overcome the deactivating nature of the triazole-related moiety. mdpi.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comlibretexts.orgmnstate.edumiracosta.eduscribd.comyoutube.com The specific conditions for these reactions on 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole would require careful optimization to achieve desired regioselectivity and yields.
Nucleophilic Attack at the Fluorine-Bearing Position
The fluorine atom at the 4-position of the benzotriazole (B28993) ring is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the adjacent triazole ring system activates the C-F bond towards nucleophilic attack. This reactivity is a key feature in the functionalization of this molecule.
In SNAr reactions, the rate of reaction is often dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. The fluorine atom, despite its strong bond with carbon, is an excellent leaving group in this context. This is because the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.
A variety of nucleophiles can be employed to displace the fluorine atom. For instance, in a related system, polyvinylamine has been used to displace a fluorine atom from 4-fluoronitrobenzene in a reaction mediated by cyclodextrins. researchgate.net This suggests that amine-based nucleophiles could be effective in substituting the fluorine in 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole. Similarly, alkoxides are another class of nucleophiles that could potentially displace the fluorine. The reaction of pentafluorobenzaldehyde (B1199891) with 4-methylphenol demonstrates the feasibility of using oxygen-based nucleophiles in SNAr reactions on fluorinated aromatic rings. core.ac.uk The use of photoredox catalysis has also emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of possible transformations. nih.gov
Cycloaddition Reactions Involving the Triazole Moiety
The triazole ring of 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole can participate in cycloaddition reactions, particularly acting as a 1,3-dipole. The Huisgen 1,3-dipolar cycloaddition is a classic example of such a reaction, where a 1,3-dipole reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered ring. rsc.orgyoutube.com
While specific examples of 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole itself acting as the 1,3-dipole in a cycloaddition are not extensively documented, the generation of 1,3-diradicals from benzotriazoles upon irradiation suggests a pathway for intermolecular cycloaddition. mdpi.com For instance, irradiation of benzotriazoles can lead to the formation of indoles and dihydropyrrolo[3,4-b]indoles when reacted with acetylene (B1199291) derivatives or maleimides, respectively. mdpi.com This photochemical approach opens up possibilities for constructing complex heterocyclic systems from 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole.
Furthermore, the general principles of 1,3-dipolar cycloadditions are well-established. youtube.comrsc.org The reaction of azides with alkynes to form 1,2,3-triazoles is a cornerstone of "click chemistry" and highlights the utility of the triazole moiety in forming new chemical bonds. youtube.com
Derivatization Strategies and Functional Group Transformations
The functionalization of 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole can be achieved through various derivatization strategies, including modifications at the nitrogen atoms of the triazole ring and transformations of peripheral functional groups.
N-Alkylation and N-Arylation Reactions
The nitrogen atoms of the benzotriazole ring can be readily alkylated or arylated to introduce a wide range of substituents. The alkylation of benzotriazoles typically yields a mixture of N1 and N2 isomers. electronicsandbooks.comresearchgate.net The regioselectivity of these reactions can be influenced by the reaction conditions, including the choice of base and solvent. organic-chemistry.org For example, microwave-assisted N-alkylation of benzotriazole with alkyl halides in the presence of potassium carbonate in DMF has been shown to be an efficient method. nih.gov More recently, a B(C6F5)3-catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes has been developed. rsc.org
N-arylation of benzotriazoles can be achieved using copper-catalyzed cross-coupling reactions with aryl halides. acs.org The use of diamine ligands can improve the efficiency of these reactions. acs.org In a study on the synthesis of N-aryl benzotriazole derivatives, it was found that the reaction of benzotriazole with activated aryl halides can proceed at elevated temperatures to yield the corresponding N1-aryl derivatives. nih.gov
Table 1: Examples of N-Alkylation and N-Arylation of Benzotriazole Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product(s) | Reference(s) |
| Benzotriazole | Alkyl Halide | K2CO3 | DMF | N1- and N2-alkylated benzotriazoles | nih.gov |
| Benzotriazole | Diazoalkane | B(C6F5)3 | - | N1-alkylated benzotriazoles | rsc.org |
| Benzotriazole | Aryl Halide | CuI/Diamine | Toluene | N1-arylated benzotriazoles | acs.org |
| Benzotriazole | Activated Aryl Halide | K2CO3 | DMF | N1-aryl benzotriazoles | nih.gov |
Modification of Peripheral Functional Groups
Peripheral functional groups attached to the 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole scaffold can be chemically modified to create a diverse range of derivatives. A key example of this is the Knoevenagel condensation. beilstein-journals.orgnih.govnih.govwikipedia.org
In a study focused on developing microtubule-destabilizing agents, a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives were synthesized. nih.govtandfonline.comtandfonline.comresearchgate.net The synthesis involved the initial alkylation of 4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazole to introduce an acetonitrile (B52724) group, followed by a Knoevenagel condensation of the resulting intermediate with various aldehydes. tandfonline.com This condensation reaction creates a new carbon-carbon double bond, allowing for the introduction of a wide array of substituents. beilstein-journals.orgnih.govnih.govwikipedia.orgtandfonline.commdpi.com
The general procedure for this Knoevenagel condensation involves reacting the N-alkylated acetonitrile derivative of 4-fluorobenzotriazole with an appropriate aldehyde in the presence of a base such as piperidine (B6355638) or cesium carbonate. tandfonline.com
Table 2: Knoevenagel Condensation for the Synthesis of 4'-Fluoro-benzotriazole-acrylonitrile Derivatives
| Acetonitrile Derivative | Aldehyde | Base | Solvent | Product | Reference(s) |
| 2-(4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)acetonitrile | Various aldehydes | DIMCARB | CH3CN | (E)-2-(4-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)-3-(R)acrylonitrile | tandfonline.com |
| 2-(4-fluoro-2H-benzo[d] nih.govnih.govnih.govtriazol-2-yl)acetonitrile | Various aldehydes | DMA | CH3CN | (E)-2-(4-fluoro-2H-benzo[d] nih.govnih.govnih.govtriazol-2-yl)-3-(R)acrylonitrile | tandfonline.com |
| 2-(7-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)acetonitrile | Various aldehydes | Cs2CO3 | Toluene | (E)-2-(7-fluoro-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)-3-(R)acrylonitrile | tandfonline.com |
This demonstrates how the modification of a peripheral functional group can lead to the synthesis of complex molecules with potential biological activity.
C-H Functionalization of the Benzenoid Ring
The direct functionalization of carbon-hydrogen (C-H) bonds on the benzenoid ring of benzotriazoles represents a powerful and atom-economical strategy for the synthesis of complex derivatives. While specific studies on 4-fluoro-1H-benzo[d] chemrxiv.orgnih.govnih.govtriazole are not extensively detailed in the public domain, the principles of C-H activation on related heterocyclic systems, particularly under transition-metal catalysis, provide a strong framework for understanding its reactivity.
Transition-metal-catalyzed C-H functionalization is a key method for creating new carbon-carbon and carbon-heteroatom bonds directly from an existing C-H bond. acs.org For benzotriazole derivatives, this approach circumvents the need for pre-functionalized starting materials, which can be difficult to synthesize and purify. nih.gov Catalysts based on palladium, rhodium, and iridium are commonly employed for these transformations.
In the context of fluorinated benzotriazoles, the electronic properties of the fluorine substituent are expected to influence the regioselectivity of C-H functionalization. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and affect its reactivity towards electrophilic metalating agents.
Palladium-catalyzed C-H functionalization has been successfully applied to various heterocyclic compounds, including benzothiazoles. chemrxiv.orgrsc.org These reactions often proceed via an electrophilic substitution of an aromatic C-H bond by a cationic palladium species. msu.edu For 4-fluoro-1H-benzo[d] chemrxiv.orgnih.govnih.govtriazole, a directing group would likely be required to control the regioselectivity of the C-H activation on the benzenoid ring. The fluorine atom's position would influence the electronic environment of the adjacent C-H bonds, potentially directing functionalization to specific positions. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to promote palladium-catalyzed C-H functionalization reactions at room temperature. chemrxiv.orgrsc.org
Rhodium catalysis has also been employed for the C-H olefination of related N-benzoylsulfonamides. nih.gov These reactions can proceed via a tandem C-H olefination and subsequent C-N bond formation, leading to the construction of polycyclic structures.
The table below summarizes potential C-H functionalization reactions applicable to the benzenoid ring of 4-fluoro-1H-benzo[d] chemrxiv.orgnih.govnih.govtriazole, based on studies of related heterocyclic compounds.
| Catalyst System | Reactant | Product Type | Potential Regioselectivity |
| Palladium(II) Acetate (B1210297) / Silver(I) Oxide | Iodoarenes | Arylated Benzotriazole | Dependent on directing group and electronic effects of fluorine |
| Rhodium(III) Complex | Alkenes | Alkenylated Benzotriazole | Often directed by a chelating group |
| Iridium(I) Complex | Borylating Agents | Borylated Benzotriazole | Can be influenced by steric and electronic factors |
Reaction Mechanism Elucidation for Transformations of Fluorinated Benzotriazoles
The elucidation of reaction mechanisms is crucial for understanding and optimizing the transformations of fluorinated benzotriazoles. Computational studies, particularly Density Functional Theory (DFT), and experimental observations have provided significant insights into the pathways of these reactions.
Identification of Key Intermediates
In the transformations of benzotriazoles, several key intermediates have been identified or proposed based on mechanistic studies. In transition-metal-catalyzed reactions, the initial step often involves the coordination of the benzotriazole to the metal center.
For rhodium-catalyzed couplings of benzotriazoles with allenes, a three-step catalytic cycle is generally proposed: oxidative addition, hydrometalation, and reductive elimination. nih.gov The reaction is initiated by the coordination of the benzotriazole to the rhodium catalyst.
In photocatalytic transformations of benzotriazoles, hydroxylated intermediates are commonly formed. mdpi.com The degradation of 1H-benzotriazole has been shown to produce 4- and 5-hydroxy-1H-benzotriazole as major transformation products. nih.gov For 4-fluoro-1H-benzo[d] chemrxiv.orgnih.govnih.govtriazole, similar hydroxylated intermediates would be expected upon photocatalytic degradation.
Mechanistic studies on the rhodium-catalyzed coupling of benzotriazoles and allenes have also pointed to the relevance of cationic species. acs.org The heterolytic cleavage of a rhodium-chloride bond can lead to a formal cationic complex which is stabilized by a hydrogen-bonded chloride ion to the benzotriazole proton. acs.org Furthermore, the formation of a rhodacycle has been identified as a potential catalyst deactivation pathway. acs.org
The table below outlines key intermediates identified in the transformations of benzotriazoles.
| Transformation Type | Key Intermediate(s) | Method of Identification |
| Rhodium-Catalyzed Coupling | Rh(I)-benzotriazole complex, Cationic Rh-substrate complex, Rhodacycle | Computational (DFT), Experimental (NMR) nih.govacs.org |
| Photocatalytic Degradation | Hydroxylated benzotriazoles | LC-HR-MS/MS nih.gov |
| Ferrate(VI) Oxidation | Electrophilic attack at the 1,2,3-triazole moiety | Linear free-energy relationship nih.gov |
Transition State Analysis
Transition state analysis, often performed using computational methods like DFT, provides valuable information about the energy barriers and the geometry of the highest energy point along the reaction coordinate. This analysis is fundamental to understanding the kinetics and selectivity of a reaction.
In the rhodium-catalyzed coupling of 1,2,3-benzotriazoles with allenes, DFT calculations have been used to investigate the complete Gibbs free energy profiles for both N1 and N2 allylation pathways. nih.gov The oxidative addition step is often found to be the rate-determining step. The preference for a particular regioisomer can be attributed to stabilizing electrostatic interactions in the transition state. nih.gov
For the formation of N-(carbomylcarbamothioyl)benzamide, DFT studies have proposed a reaction pathway involving two transition states, with the first (Ts1) being the rate-determining step. nih.gov
In the context of 4-fluoro-1H-benzo[d] chemrxiv.orgnih.govnih.govtriazole, the fluorine substituent would be expected to influence the energy of the transition states. Its electron-withdrawing nature could affect the stability of charged intermediates and the energy barriers for bond-forming and bond-breaking steps.
The table below summarizes key findings from transition state analyses of benzotriazole reactions.
| Reaction | Key Finding from Transition State Analysis | Computational Method |
| Rhodium-Catalyzed Benzotriazole-Allene Coupling | The oxidative addition step is often rate-determining. Stabilizing electrostatic interactions in the transition state control regioselectivity. | DFT nih.gov |
| Formation of N-(carbomylcarbamothioyl)benzamide | The reaction proceeds through two transition states, with the first being the rate-determining step. | DFT (B3LYP/6-31g(d)) nih.gov |
| Electrophilic Fluorination with Pd(IV) | The transfer of fluorine from a Pd(IV)-F complex is proposed to occur via an unusual SET/fluoride transfer/SET mechanism. | Not specified rsc.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Fluoro 1h Benzo D 1 2 3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the atomic connectivity and electronic environment. The presence of the fluorine atom introduces specific coupling patterns that are invaluable for unambiguous signal assignment.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole, the aromatic region is of primary interest. The molecule contains three protons on the benzene (B151609) ring (H-5, H-6, and H-7). The electron-withdrawing nature of the fluorine atom at the C-4 position and the triazole ring significantly influences the chemical shifts of these protons, typically causing them to appear at lower fields compared to benzene.
The proton signals are expected to exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The N-H proton of the triazole ring typically appears as a broad singlet at a much lower field, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. chemicalbook.com For the parent compound, 1H-Benzotriazole, the aromatic protons appear as two multiplets around 7.47-7.51 ppm and 7.95-8.19 ppm in solvents like DMSO-d6. jraic.comchemicalbook.com The introduction of fluorine at C-4 would shift these signals and introduce distinct coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.20 - 7.40 | ddd (doublet of doublet of doublets) | ³J(H5-H6), ⁴J(H5-H7), ³J(H5-F19) |
| H-6 | 7.00 - 7.20 | ddd (doublet of doublet of doublets) | ³J(H6-H5), ³J(H6-H7), ⁴J(H6-F19) |
| H-7 | 7.60 - 7.80 | dd (doublet of doublets) | ³J(H7-H6), ⁵J(H7-F19) |
| N-H | > 10 | br s (broad singlet) | - |
| Note: These are predicted values based on the analysis of similar compounds. The exact chemical shifts and coupling constants would need to be confirmed by experimental data. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole, six distinct signals are expected for the aromatic carbons. The most notable feature is the signal for the carbon atom directly bonded to fluorine (C-4), which appears as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz. rsc.org
The other carbon atoms in the benzene ring (C-5, C-6, C-7, C-7a, and C-3a) will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF). The chemical shifts of the carbons in the parent 1H-benzotriazole are known, and the fluorine substituent's effect can be predicted based on established substituent chemical shift (SCS) effects. jraic.comresearchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-3a | 130 - 135 | d (doublet) | ³J(C3a-F) |
| C-4 | 155 - 160 | d (doublet) | ¹J(C4-F) ≈ 245 |
| C-5 | 115 - 120 | d (doublet) | ²J(C5-F) |
| C-6 | 125 - 130 | d (doublet) | ³J(C6-F) |
| C-7 | 110 - 115 | d (doublet) | ⁴J(C7-F) |
| C-7a | 140 - 145 | d (doublet) | ²J(C7a-F) |
| Note: These are predicted values. Experimental verification is required for accurate assignments. |
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org The spectrum for 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole is expected to show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluorinated aromatic systems, the chemical shifts can vary significantly based on the nature and position of other substituents. rsc.org In similar molecules like 4-fluorobenzaldehyde, the ¹⁹F signal appears around -102.4 ppm. rsc.org The signal in the ¹⁹F NMR spectrum will be coupled to the adjacent protons (H-5) and other protons on the ring, though these couplings are often not resolved without specific high-resolution experiments.
Two-Dimensional NMR Techniques for Structure Elucidation
To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are indispensable.
¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other. For 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal (H-5, H-6, H-7) to its corresponding carbon signal (C-5, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (C-3a, C-4, C-7a) by observing their correlations to nearby protons. For instance, the C-4 carbon should show correlations to H-5 and H-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide through-space information, helping to confirm the regiochemistry, for example by showing spatial proximity between the N-H proton and the H-7 proton.
Collectively, these 2D NMR experiments provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of the individual atoms within the 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole molecule. chemicalbook.com
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
For 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole, the FTIR spectrum would display several characteristic absorption bands. The interpretation relies on comparing the spectrum to that of the parent compound, 1H-benzotriazole, and identifying additional bands due to the fluorine substituent. nist.gov
Table 3: Predicted FTIR Spectral Data for 4-fluoro-1H-benzo[d] rsc.orgrsc.orgjraic.comtriazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 3000 - 2500 (broad) | N-H stretching | Triazole N-H |
| 1620 - 1580 | C=C stretching | Aromatic Ring |
| 1500 - 1450 | C=C stretching | Aromatic Ring |
| 1250 - 1200 | N=N stretching | Triazole Ring |
| 1150 - 1050 | C-F stretching | Aryl-Fluoride |
| 850 - 750 | C-H bending (out-of-plane) | Aromatic C-H |
| Note: These are predicted vibrational frequencies. The exact positions and intensities must be determined experimentally. |
The broad N-H stretch is characteristic of the hydrogen-bonded state of the triazole ring in the solid phase. The aromatic C=C stretching bands confirm the presence of the benzene ring. A key diagnostic peak would be the strong absorption band corresponding to the C-F bond stretch, which is typically found in the 1150-1050 cm⁻¹ region for aryl fluorides.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's conjugated system, which includes both the benzotriazole (B28993) core and the fluorine substituent.
The UV spectrum of 1,2,3-triazole derivatives is typically dominated by high-energy π → π* transitions. researchgate.net For 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole, these transitions arise from the delocalized π-electron systems of the benzene and triazole rings. The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole shows a maximum absorption around 206 nm. nih.gov The fusion of the benzene ring and the presence of the fluoro-substituent are expected to modify the positions and intensities of these absorption bands. Studies on related fluorinated triazoles in the solid phase have also utilized UV-vis spectroscopy to analyze electronic properties, which are influenced by intermolecular interactions. rsc.org The absorption spectrum can be sensitive to the solvent environment and the tautomeric form of the triazole ring.
Table 1: Representative UV Absorption Data for Related Triazole Compounds
| Compound | Wavelength (λmax) | Transition Type | Reference |
|---|---|---|---|
| 1H-1,2,3-triazole (gas phase) | ~206 nm | π → π* | nih.gov |
| Pyrazole (gas phase) | ~203 nm | π → π* | nih.gov |
| 2-(phenylsulfonyl)-2H-1,2,3-triazole | 205 nm, 211 nm, 216 nm | π → π* (triazole ring, S=O) | researchgate.net |
This table provides context based on related structures; specific data for 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole would require experimental measurement.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a specialized technique that is not applicable to 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole itself, as the molecule is achiral. However, it becomes an indispensable tool for the stereochemical analysis of its chiral derivatives. If a chiral center is introduced into the molecule, for instance, by substitution with a chiral side chain, the resulting enantiomers will interact differently with left- and right-circularly polarized light.
CD spectroscopy measures this differential absorption, producing a spectrum with positive or negative bands that are characteristic of the molecule's absolute configuration. This technique has been successfully applied to establish the absolute configuration of enantiomers of novel chiral triazole compounds. nih.gov In the synthesis of complex molecules like peptidotriazolamers, which contain chiral amino acid residues linked by a 1,2,3-triazole ring, CD spectra are recorded to elucidate their conformational properties and secondary structures in solution. frontiersin.org The analysis, often combined with data from chiral HPLC, provides definitive proof of the three-dimensional arrangement of atoms at the stereocenter. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole, providing critical information about its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
The experimentally measured accurate mass is compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and fluorine. A close match provides unambiguous confirmation of the molecular formula. HRMS is routinely used to support the structural characterization of newly synthesized triazole derivatives, including those containing fluorine. nih.govresearchgate.netmdpi.com For example, the structure of a related fluorinated 1H-1,2,3-triazole compound was supported by HRMS data showing an (M+H)⁺ ion at m/z 317.1141, confirming its proposed formula. nih.gov
Table 2: Hypothetical HRMS Data for 4-Fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₄FN₃ |
| Theoretical Exact Mass (M) | 137.0390 u |
| Theoretical m/z for [M+H]⁺ | 138.0468 |
| Hypothetical Observed m/z for [M+H]⁺ | 138.0465 |
This table illustrates the principle of HRMS. The observed value is hypothetical and would be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for detecting and quantifying 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole in complex mixtures, such as environmental samples or reaction monitoring.
The analysis of polar triazole metabolites by LC-MS can be challenging due to high chemical noise, matrix interferences, and poor chromatographic retention on standard reversed-phase columns. sciex.com Specialized analytical methods have been developed to overcome these issues. For instance, the use of differential mobility spectrometry (DMS) coupled with a QTRAP® LC/MS/MS system has been shown to improve selectivity and reduce background noise for triazole derivative analysis. sciex.com Furthermore, specific solid-phase extraction (SPE) protocols using materials like porous graphitic carbon can pre-concentrate polar analytes from aqueous samples, enabling quantification at very low levels (sub-μg/L). geus.dkepa.gov
Advanced Chromatographic and Separation Methods
Chromatographic methods are fundamental for the isolation, purification, and purity analysis of 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole. A typical setup involves a reversed-phase column (e.g., C18) where the compound is eluted with a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Beyond purity assessment, HPLC is crucial for separation tasks. Preparative HPLC is used to purify synthesized triazoles from starting materials and by-products. frontiersin.org For chiral derivatives of 4-fluoro-1H-benzo[d] frontiersin.orgsciex.comnih.govtriazole, chiral HPLC is the method of choice for separating enantiomers. This is achieved using a chiral stationary phase (CSP), such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) (ADMPC), which interacts differently with each enantiomer, leading to different retention times and successful separation. nih.gov The development of stability-indicating HPLC methods is also critical for studying the degradation of the compound under various stress conditions. researchgate.net
Table 3: Typical Parameters for HPLC Analysis of Triazole Derivatives
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Column | Stationary phase used for separation | Aquasil C18 (3x150 mm, 3 µm) | sciex.com |
| Mobile Phase | Solvents used to elute the compound | A: Water + 0.5% Acetic AcidB: Methanol + 0.5% Acetic Acid | sciex.com |
| Separation Mode | Gradient or isocratic elution | 2-minute gradient from 100% to 90% aqueous | sciex.com |
| Detection | Method of detecting the compound | UV Detector or Mass Spectrometer | sciex.comresearchgate.net |
| Application | Purpose of the analysis | Purity assessment, Isomer separation, Quantification | nih.govgeus.dkresearchgate.net |
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, polar benzotriazoles, including 4-fluoro-1H-benzo[d] researchgate.netnih.govwright.edutriazole, are generally non-volatile, which poses a challenge for direct GC analysis. researchgate.net To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC. sigmaaldrich.comyoutube.com This process modifies the chemical properties of the compound, making it more amenable to analysis by reducing polarity and boiling point. youtube.com
The most common derivatization strategies for benzotriazoles involve acetylation or silylation. researchgate.netnih.gov
Acetylation: This method involves the reaction of the analyte with an acetylating agent, such as acetic anhydride. nih.gov For benzotriazoles, this reaction can be performed concurrently with an extraction procedure, like dispersive liquid-liquid microextraction (DLLME), to create acetylated derivatives that are readily analyzed by GC-mass spectrometry (GC-MS). researchgate.netnih.govcapes.gov.br This approach has been successfully used for the sensitive determination of various polar benzotriazolic compounds in aqueous samples. nih.govcapes.gov.br
Silylation: This is a widely used technique where a trimethylsilyl (B98337) (TMS) group replaces an active hydrogen in the analyte. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are common. sigmaaldrich.com The silylation of functional groups such as amines and amides significantly increases the volatility of the compound. sigmaaldrich.com This technique has been effectively applied to the analysis of benzotriazole metabolites in biological samples. nih.gov
Once derivatized, the volatile products are typically analyzed using GC coupled with a mass spectrometry (MS) detector. researchgate.netnih.gov GC-MS provides high selectivity and is capable of separating isomers, which is crucial for the accurate identification and quantification of triazole derivatives. researchgate.netwright.edu The stationary phase commonly used for the separation of these derivatives is 5%-phenyl-methylpolysiloxane or an equivalent. researchgate.net
Table 1: Derivatization and GC Analysis Methods for Benzotriazole Analogs
| Analytical Goal | Derivatization Method | Reagent(s) | Typical GC Column | Detection | Reference(s) |
|---|---|---|---|---|---|
| Determination of polar benzotriazoles in water | Acetylation | Acetic Anhydride | 5%-phenyl-methylpolysiloxane | MS | researchgate.netnih.gov |
| Analysis of benzotriazole metabolites in blood | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Not specified | MS/MS | nih.gov |
| General analysis of non-volatile compounds | Silylation | BSTFA, Trimethylchlorosilane (TMCS) | Not specified | Not specified | sigmaaldrich.com |
| Separation of benzotriazole isomers | None (for less polar derivatives) or Derivatization | Not applicable or various | DB-5MS (or similar) | MS | nih.govscispace.com |
Column Chromatography for Purification
Column chromatography is an indispensable technique for the purification of synthesized 4-fluoro-1H-benzo[d] researchgate.netnih.govwright.edutriazole from crude reaction mixtures. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For triazole and benzotriazole derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness in separating compounds of varying polarities.
The general procedure involves dissolving the crude product in a minimum amount of solvent and loading it onto a column packed with silica gel. A carefully selected solvent system (mobile phase) is then passed through the column. The choice of mobile phase is critical and is typically determined through preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities, often indicated by a specific retention factor (R_f), is chosen for the column separation.
The polarity of the mobile phase is adjusted to control the elution rate of the compounds. A less polar solvent system will result in slower elution of polar compounds, while a more polar system will accelerate their movement down the column. For the purification of various triazole derivatives, mixtures of solvents like dichloromethane/methanol or hexane/ethyl acetate (B1210297) are frequently reported. nih.gov The fractions collected from the column are monitored by TLC, and those containing the pure product are combined and concentrated to yield the purified 4-fluoro-1H-benzo[d] researchgate.netnih.govwright.edutriazole.
Table 2: Examples of Column Chromatography Conditions for Purification of Triazole Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Compound Type | Reference(s) |
|---|---|---|---|
| Silica Gel | Dichloromethane/Methanol (96:4) | Triazole derivative | [From initial broad search] |
| Silica Gel | Dichloromethane/Methanol (95:5) | Triazole derivative | [From initial broad search] |
| Silica Gel | Dichloromethane/Methanol (90:10) | Triazole derivative | [From initial broad search] |
| Silica Gel | Hexane/Ethyl Acetate | 1,2,4-Triazole derivatives | nih.gov |
| Silica | Hexane:Dichloromethane (7:3) | Benzotriazole light stabilizers | nih.gov |
Theoretical and Computational Investigations of 4 Fluoro 1h Benzo D 1 2 3 Triazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-fluoro-1H-benzo[d] nih.govnih.govmdpi.comtriazole. These methods offer a detailed view of its electronic structure and behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For derivatives of 1,2,3-triazole, DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to explore their structural and electronic characteristics. nih.gov These studies help in understanding the geometry and potential activity of such compounds. nih.gov
The introduction of a fluorine atom to the benzotriazole (B28993) structure can modulate its electronic properties, solubility, and biological activity due to fluorine's electron-withdrawing nature. DFT calculations can predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical factor in determining the molecule's reactivity and stability. dntb.gov.ua A smaller energy gap generally implies higher reactivity. dntb.gov.ua
Chemical reactivity descriptors derived from DFT, such as global hardness (η), electronegativity (χ), and softness (δ), provide further insights into the molecule's behavior in chemical reactions. nih.gov These parameters are calculated from the energies of the frontier molecular orbitals. nih.gov For instance, the analysis of the electron potential barrier under an applied electric field can reveal the potential for a molecule to act as a molecular switch. dntb.gov.ua
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are utilized to calculate various molecular properties. While specific ab initio studies on 4-fluoro-1H-benzo[d] nih.govnih.govmdpi.comtriazole are not extensively detailed in the provided results, the general application of these methods to related triazole compounds involves the determination of optimized geometries, vibrational frequencies, and other spectroscopic constants. These calculations provide a fundamental understanding of the molecule's intrinsic properties.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These studies are focused on the principles of interaction rather than the biological outcomes. For various 1,2,3-triazole derivatives, molecular docking is performed to understand their binding affinity and interaction modes with target proteins. nih.govresearchgate.net
The interaction principles often involve hydrogen bonding, pi-pi stacking, and hydrophobic interactions. nih.gov For example, in studies of 1,2,3-triazole derivatives with human carbonic anhydrase IX, the triazole ring and its substituents were observed to form hydrogen bonds and pi-pi stacking interactions with key amino acid residues in the active site. nih.gov The binding affinity is often quantified by a docking score, with lower values indicating a more favorable interaction. nih.govdntb.gov.ua
Computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules, which are crucial for assessing their drug-likeness. mdpi.compnrjournal.com
Reaction Mechanism Modeling and Energy Profile Determination
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving triazole derivatives. This includes identifying the transition states and the energetics of reaction intermediates.
Transition State Characterization
The synthesis of 1,2,3-triazoles often proceeds via a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, a reaction commonly known as "click chemistry". mdpi.comnih.gov Computational modeling can be used to characterize the transition state of this cycloaddition. The geometry and energy of the transition state provide crucial information about the reaction's feasibility and regioselectivity. The presence of a fluorine substituent on the benzotriazole ring can influence the activation energy of the reaction.
Stability and Energetics of Reaction Intermediates
During a chemical reaction, various intermediates may be formed. DFT calculations can be used to determine the relative stabilities and energetics of these intermediates. researchgate.net For instance, in the synthesis of 1,2,3-triazoles, the formation of copper-acetylide or other organometallic intermediates can be modeled. Understanding the stability of these intermediates is key to optimizing reaction conditions and improving yields. mdpi.com The tautomeric stability of triazole rings, such as the 1H-1,2,4-triazole being more stable than the 4H-1,2,4-triazole, is another area where computational energetics provides valuable insights. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as 4-fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole. These theoretical calculations are instrumental in complementing and interpreting experimental data.
Density Functional Theory (DFT) is a widely employed method for predicting various spectroscopic properties. nih.gov For instance, the geometry of the molecule is first optimized, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), to find the lowest energy conformation. nih.gov
Once the optimized geometry is obtained, further calculations can be performed to predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov These theoretical shifts are often calculated relative to a standard (e.g., Tetramethylsilane) and can show good correlation with experimental values, aiding in the assignment of signals in complex spectra. mdpi.comnih.gov
Vibrational frequencies, corresponding to Infrared (IR) and Raman spectra, are also readily calculated using DFT. The calculation provides the frequencies of the fundamental vibrational modes, which can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions. researchgate.net Theoretical calculations can also help in understanding the effect of substituents, such as the fluorine atom in 4-fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole, on the vibrational modes of the benzotriazole core.
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis). mdpi.comnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within the molecule.
Below are illustrative tables of how predicted spectroscopic data for 4-fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole would be presented.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H-5 | 7.85 | C-4 | 150.2 (C-F) |
| H-6 | 7.40 | C-5 | 112.5 |
| H-7 | 7.60 | C-6 | 125.8 |
| N-H | 13.50 | C-7 | 118.9 |
| C-7a | 133.4 | ||
| C-3a | 142.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Illustrative Predicted Vibrational Frequencies (in cm⁻¹) for 4-Fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | 3450 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C stretch (aromatic) | 1620 - 1450 |
| C-F stretch | 1250 |
| N=N stretch | 1580 |
| Ring deformation | Various |
Note: These are hypothetical values for illustrative purposes.
Structure-Reactivity Relationship Prediction via Computational Methods
Computational methods are pivotal in elucidating the structure-reactivity relationships of molecules. For 4-fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole, these methods can predict its chemical behavior and reactivity patterns.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. nsf.gov The distribution of these orbitals also provides insight into the likely sites of reaction.
The study of related halogenated benzimidazoles has shown that the nature of the halogen substituent significantly influences the crystal packing and chemical reactivity. acs.org Similar computational studies on 4-fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole would help in understanding the role of the fluorine atom in modulating its biological activity and chemical properties.
Table 3: Illustrative Predicted Reactivity Descriptors for 4-Fluoro-1H-benzo[d] acs.orgnsf.govrsc.orgtriazole
| Parameter | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
Note: These are hypothetical values for illustrative purposes.
Applications of 4 Fluoro 1h Benzo D 1 2 3 Triazole and Its Derivatives in Chemical Science
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The 1,2,3-triazole ring, often synthesized via robust "click chemistry," serves as a stable and versatile linker, while the fluorinated benzo- portion provides a key structural motif. nih.gov Derivatives of 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole are pivotal intermediates for constructing more elaborate molecules. The inherent functionalities of the triazole and the benzene (B151609) ring can be selectively modified, allowing for the stepwise assembly of complex structures.
A prominent synthetic strategy involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably forms 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com For instance, an O-alkynylated derivative of 1H-benzo[d] achemblock.combeilstein-journals.orgtriazol-1-ol (a close relative of the title compound) can be reacted with an azide (B81097), such as 4-azido-7-chloroquinoline, to produce complex hybrid molecules. researchgate.netmdpi.com This modular approach allows chemists to link different pharmacophores or functional units, creating diverse molecular libraries. researchgate.net
Research has demonstrated the synthesis of novel bis(benzothiazole) derivatives tagged with a fluoro-1,2,3-triazole moiety. researchgate.net This involves a multi-step process starting from 2-aminobenzothiazole (B30445), proceeding through amination, cyclization, and alkylation, and culminating in a CuAAC reaction with various fluorinated azides. researchgate.net The resulting complex molecules merge the structural features of benzothiazoles and fluorinated triazoles.
The versatility of these compounds as building blocks is further highlighted in their use in multicomponent reactions, which enable the rapid assembly of complex products from three or more starting materials in a single step. beilstein-journals.org
Table 1: Examples of Complex Molecules Synthesized from Benzotriazole (B28993)/Triazole Precursors
| Precursor Type | Reaction | Resulting Complex Molecule | Research Focus | Source(s) |
|---|---|---|---|---|
| O-acetylenic hydroxybenzotriazole (B1436442) (HOBt) derivative & 4-azido-7-chloroquinoline | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Quinoline-triazole-benzotriazole hybrid | Synthesis of complex heterocyclic systems | researchgate.net, mdpi.com |
| 2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazole & Fluorobenzyl azide | Click Reaction | 1-(2-fluorobenzyl)-1,2,3-triazole-benzimidazole hybrid | Development of enzyme inhibitors | nih.gov |
| Alkylated 2-aminobenzothiazole & Fluorinated azides | Sharpless "Click" Reaction | Fluoro-1,2,3-triazole tagged amino bis(benzothiazole) | Synthesis of novel bioactive agents | researchgate.net |
Contributions to Methodological Organic Synthesis
Beyond serving as mere building blocks, derivatives of 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole are integral to the development of new synthetic methods and strategies.
Reagents for Specific Chemical Transformations
The 1,2,3-triazole core is most famously associated with the CuAAC, or "click" reaction, a cornerstone of modern organic synthesis due to its high efficiency, regioselectivity, and mild reaction conditions. mdpi.comnih.gov Fluorinated benzotriazole derivatives, when functionalized with either an azide or a terminal alkyne, become key reagents for this transformation, enabling the reliable formation of 1,4-disubstituted triazole products. mdpi.com
Furthermore, these scaffolds can be incorporated into more complex, multi-step, one-pot procedures. Domino three-component routes have been developed for synthesizing fully decorated 1,2,3-triazoles from aldehydes, amines, and α-diazo-β-ketosulfones, showcasing the evolution from simple cycloadditions to more sophisticated transformations. beilstein-journals.org The development of metal-free synthesis pathways, such as the reaction of aryl azides with enaminones, provides regioselective access to 4-acyl-substituted 1,2,3-triazoles, expanding the synthetic toolkit. beilstein-journals.org Advanced methods, including electrochemical synthesis, offer reagent-free and atom-economical alternatives for creating fused triazole systems through intramolecular C–N cross-coupling. rsc.org
Ligands in Catalytic Systems
The nitrogen-rich 1,2,3-triazole ring is an effective ligand for coordinating with transition metals. The resulting metal complexes can function as powerful catalysts. Derivatives of 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole can be tailored to act as ligands in various catalytic systems. The fluorine substituent plays a crucial role by modulating the electronic properties (σ-donor/π-acceptor character) of the ligand, which in turn influences the stability and reactivity of the catalyst. nih.gov
For example, 1,4-disubstituted 4-phenyl-1,2,3-triazoles have been successfully used as cyclometalating ligands for creating cationic iridium(III) complexes. nih.gov These complexes are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs). The synthesis involves the initial formation of the triazole ligand via CuAAC, followed by cyclometallation with an iridium precursor. nih.gov By transforming the triazole into a triazolylidene, a type of mesoionic carbene, researchers can create ligands with different electronic properties, allowing for fine-tuning of the resulting catalyst's or material's characteristics. nih.gov
Table 2: Examples of Triazole-Based Ligands in Catalytic Systems
| Ligand Type | Metal Center | Application | Synthetic Approach | Source(s) |
|---|---|---|---|---|
| 1-Methyl-4-phenyl-1H-1,2,3-triazole | Iridium(III) | Cationic cyclometalated complexes for photophysical studies | CuAAC followed by cyclometallation | nih.gov |
| 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-5-ylidene (Mesoionic Carbene) | Iridium(III) | Tris-heteroleptic complexes with tunable emission | Alkylation-deprotonation of triazole ligand, then cyclometallation | nih.gov |
| Tris([1-(tert-butyl)-1H-1,2,3-triazol-4-yl]methyl)amine (TTTA) | Copper(I) | Catalyst stabilization in CuAAC reactions | Used as a supporting ligand | beilstein-journals.org |
Precursors for Fused Polycyclic Heterocycles
The synthesis of fused polycyclic heterocycles is a significant area of organic chemistry, and 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole derivatives are valuable precursors for this purpose. The primary strategy involves an Intramolecular Azide-Alkyne Cycloaddition (IAAC). mdpi.com In this approach, a molecule is designed to contain both an azide and an alkyne functionality, which then react internally to form a fused triazole ring. mdpi.com
A powerful method combines multicomponent reactions (MCRs) with IAAC. mdpi.comnih.gov For example, an Ugi or Strecker reaction can be used to rapidly assemble a linear precursor containing the necessary azide and alkyne groups. mdpi.comnih.gov Subsequent thermal or metal-catalyzed cyclization yields complex fused systems like 1,2,3-triazolo-1,4-benzodiazepines. mdpi.comnih.gov This strategy allows for the efficient, diversity-oriented synthesis of unique heterocyclic scaffolds from simple starting materials. nih.gov The synthesis of triazole-fused sultams has also been reported, involving a CuAAC reaction to create a sulfonamide-tethered 5-iodo-1,2,3-triazole, which then undergoes base-mediated intramolecular cyclization. beilstein-journals.org
Table 3: Examples of Fused Polycyclic Heterocycles from Triazole Precursors
| Precursor | Key Reaction | Fused Heterocycle Product | Significance | Source(s) |
|---|---|---|---|---|
| ortho-Azido benzaldehyde (B42025) derivatives | Ugi Reaction followed by Intramolecular Huisgen Cycloaddition | 1,2,3-Triazolo-1,4-benzodiazepine | Rapid assembly of privileged scaffolds | mdpi.com, nih.gov |
| Azidobenzenesulfonamides and terminal alkynes | CuAAC followed by base-mediated cyclization | Triazole-fused sultams | Access to novel sulfur-containing heterocycles | beilstein-journals.org |
| o-Alkynylated p-quinone methides and TMS-azide | 1,6-Conjugate Addition followed by Intramolecular Click Annulation | 1,2,3-Triazole-fused isoindolines | One-pot synthesis of tricyclic systems | beilstein-journals.org |
Development of Functional Scaffolds for Chemical Research
In medicinal chemistry and chemical biology, a "functional scaffold" or "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. nih.gov The 1H-1,2,3-triazole ring is considered a powerful scaffold due to its stability, synthetic accessibility, and ability to act as a non-classical bioisostere for amide bonds. nih.govnih.gov
The 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole framework combines the benefits of the benzotriazole system with the unique properties of fluorine. This scaffold serves as a template for creating large libraries of diverse molecules. nih.gov By varying the substituents on the triazole ring and the benzotriazole core, researchers can systematically explore chemical space to identify compounds with specific functions. nih.gov
The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepines is a prime example of building upon a privileged scaffold (the benzodiazepine) using a triazole-forming reaction to create new, diverse, and complex frameworks. nih.gov Similarly, linking the benzotriazole moiety to other heterocyclic systems like quinoline (B57606) or benzimidazole (B57391) creates hybrid scaffolds with novel three-dimensional shapes and properties. researchgate.netnih.gov
Applications in Material Science Research
The structural and electronic properties of 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole and its derivatives make them valuable components in the synthesis of advanced materials. The focus here is on their structural role during the synthesis and incorporation into material frameworks.
One significant application is in the field of corrosion inhibition. Triazole derivatives are known to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. mdpi.com The nitrogen atoms of the triazole ring coordinate with the metal, while the aromatic benzotriazole structure provides a hydrophobic barrier. The presence of a fluorine atom can enhance the adsorption efficiency by modifying the electron density of the ring system, leading to stronger interactions with the metal surface. These molecules are incorporated into protective coatings, where the triazole unit is a fundamental part of the polymer backbone or a key additive that self-assembles at the metal-coating interface. mdpi.com
Furthermore, the high nitrogen content of the triazole ring makes these compounds precursors for high-energy density materials. Fused triazole systems, such as triazolo-triazoles, are being investigated as energetic materials due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. mdpi.com While the parent 4-fluoro-1H-benzo[d] achemblock.combeilstein-journals.orgtriazole is not itself a high-energy material, it serves as a synthetic platform for building more complex, nitrogen-rich fused heterocyclic systems designed for this purpose. mdpi.com
Incorporation into Polymeric Architectures
The integration of 4-fluoro-1H-benzo[d] unc.edunih.govtriazole units into conjugated polymer backbones has been systematically investigated to enhance the performance of materials used in applications such as organic solar cells. The fluorine substituent, though small, exerts a significant influence on the polymer's electronic structure, morphology, and intermolecular interactions.
A notable example is the development of benzotriazole (TAZ)-based conjugated polymers for use as acceptor materials in organic photovoltaics. unc.edu In a comparative study, a polymer incorporating a fluorinated benzotriazole unit, 4FT–PyTAZ, was synthesized and its properties were contrasted with its non-fluorinated counterpart, PyTAZ. The strategic placement of fluorine substituents along the polymer backbone was shown to be a successful strategy to mitigate issues of low charge carrier mobility and inefficient exciton (B1674681) harvesting that were observed with the non-fluorinated polymer. unc.edu
The introduction of the fluorine atom into the benzotriazole unit leads to a lowering of the polymer's energy levels, which can be beneficial for achieving higher open-circuit voltages in solar cell devices. Furthermore, fluorine can induce favorable intermolecular and inter-chain interactions, such as F···H or F···S contacts, which can lead to more ordered packing in the solid state. This improved organization can facilitate more efficient charge transport through the material.
Below is a data table summarizing the impact of fluorination on benzotriazole-based polymers for solar cell applications.
| Polymer | Key Structural Feature | Observed Effects in Solar Cells | Reference |
| PyTAZ | Pyridine-fused benzotriazole | Low mobility, poor exciton harvesting, large and excessively pure domains | unc.edu |
| 4FT–PyTAZ | Fluorinated pyridine-fused benzotriazole | Mitigated issues of PyTAZ, improved performance | unc.edu |
| CNTAZ | Cyano-substituted benzotriazole | - | unc.edu |
| 4FT–CNTAZ | Fluorinated and cyano-substituted benzotriazole | Over-functionalized, impure domains, increased recombination, deteriorated efficiency | unc.edu |
Design of Organic Electronic Components (structural aspect)
The inherent electronic properties of the benzotriazole ring system make it a valuable building block for organic electronic components. The 2H-benzo[d] unc.edunih.govtriazole moiety is recognized as an electron-deficient system, making it an effective acceptor unit in donor-acceptor (D-A) type architectures. nih.gov This D-A structure is a cornerstone in the design of organic semiconductors, as it facilitates intramolecular charge transfer (ICT), a crucial process for the operation of various electronic devices. nih.gov
The introduction of a fluorine atom at the 4-position of the benzotriazole ring further enhances its electron-accepting character due to the high electronegativity of fluorine. This structural modification has several important consequences for the design of organic electronic components:
Tuning of Energy Levels: The strong electron-withdrawing nature of the fluorine atom lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of frontier molecular orbital energies is critical for matching the energy levels of other materials in a device, such as in organic field-effect transistors (OFETs) and organic solar cells, to ensure efficient charge injection and transport. ossila.com
Planarity and Intermolecular Interactions: The planarity of the molecular backbone is a critical factor for achieving efficient charge transport in organic semiconductors. DFT theoretical calculations on 2H-benzo[d] unc.edunih.govtriazole derivatives have shown that the benzotriazole core and adjacent π-conjugated fragments are often coplanar, which is desirable for effective π-conjugation. nih.gov The introduction of a fluorine atom can promote intermolecular interactions, such as hydrogen bonding, which can influence the solid-state packing and potentially enhance charge mobility. ossila.com
Enhanced Stability: Fluorinated organic materials often exhibit improved thermal and chemical stability, which is a significant advantage for the long-term operational stability of organic electronic devices.
The structural design of organic semiconductors based on 4-fluorobenzotriazole often involves creating donor-π-acceptor-π-donor (D-π-A-π-D) type molecules. In these structures, the fluorinated benzotriazole acts as the central acceptor core, and it is connected to electron-donating groups through π-conjugated linkers. The planarity of this structure and the efficiency of the intramolecular charge transfer from the donor to the acceptor units are key determinants of the material's performance as a semiconductor in devices like OFETs. nih.gov
The table below summarizes the key structural aspects and their implications for organic electronic components.
| Structural Feature of 4-Fluoro-1H-benzo[d] unc.edunih.govtriazole | Implication for Organic Electronic Components |
| Electron-deficient benzotriazole core | Acts as an excellent electron-acceptor moiety in Donor-Acceptor architectures. nih.gov |
| Fluorine substitution at the 4-position | Enhances electron-withdrawing character, leading to lower HOMO and LUMO energy levels. ossila.com |
| Potential for planar molecular geometry | Facilitates effective π-conjugation along the molecular backbone, crucial for charge transport. nih.gov |
| Promotion of intermolecular interactions | Can lead to more ordered solid-state packing and improved charge mobility. ossila.com |
Future Research Directions and Emerging Trends in 4 Fluoro 1h Benzo D 1 2 3 Triazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.comnih.govnih.gov Future research, however, is increasingly focused on developing more sustainable and innovative pathways that offer greater control and efficiency.
A significant challenge in synthesizing 4-fluoro-1,2,3-triazoles has been the instability and inaccessibility of the required α-fluoroalkyne precursors. A breakthrough in this area involves the use of α-fluoronitroalkenes as stable synthetic surrogates for α-fluoroalkynes. rsc.org In a [3+2] cycloaddition reaction with organic azides, facilitated by a catalytic amount of trifluoroacetic acid (TFA), this method provides the first regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org
Another emerging trend is the use of multicomponent assembly processes (MCAPs) to rapidly construct complex molecular scaffolds. nih.govmdpi.com These strategies allow for the combination of three or more reactants in a single, efficient process, often followed by an intramolecular Huisgen cycloaddition to form the fused triazole ring system. nih.govmdpi.com This approach is highly valuable for creating libraries of diverse molecules for drug discovery. nih.gov
Furthermore, there is a strong push towards "green chemistry" principles. This includes the use of environmentally benign solvents like water, the development of metal-free synthesis techniques, and the application of microwave-assisted organic synthesis (MAOS) to reduce reaction times, increase yields, and minimize byproducts. nih.govbenthamdirect.comnih.govacs.org
| Synthetic Strategy | Key Features | Reactants/Catalysts | Reference |
| α-Fluoroalkyne Surrogate | Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles; overcomes instability of α-fluoroalkynes. | α-fluoronitroalkenes, organic azides, trifluoroacetic acid (TFA). | rsc.org |
| MCAP-Cycloaddition | Rapid assembly of diverse and complex fused scaffolds (e.g., triazolo-1,4-benzodiazepines). | Imines, 2-azidobenzaldehyde, isocyanides, followed by intramolecular cycloaddition. | nih.govmdpi.comfrontiersin.org |
| Green "Click" Chemistry | Sustainable synthesis using mild conditions. | Azides, alkynes, CuSO₄/sodium ascorbate (B8700270) catalyst in aqueous media (e.g., H₂O/t-BuOH). | nih.govnih.gov |
| Microwave-Assisted Synthesis | Eco-friendly, rapid reactions with high yields and selectivity. | Various precursors, often solvent-free or in minimal solvent. | benthamdirect.comacs.org |
Exploration of Unconventional Reactivity and Catalysis
Beyond its synthesis, the 4-fluoro-1H-benzo[d] rsc.orgacs.orgtriazole moiety is being explored for its own reactivity and its role as a fundamental building block. The triazole ring is often described as a "privileged scaffold" or a bioisostere for amide bonds, meaning it is a stable core that can be decorated with various functional groups to create new chemical entities. acs.orgnih.govmdpi.com
The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the benzotriazole (B28993) system, influencing its reactivity and interactions with other molecules. This makes it a valuable component in the design of hybrid molecules where the triazole ring acts as a rigid linker, connecting different pharmacophoric fragments to target multiple biological pathways simultaneously. nih.govnih.gov
A key area of reactivity is the [3+2] cycloaddition, which is fundamental to its formation. rsc.org The exploration of this and other cycloaddition reactions under various catalytic conditions (e.g., using different metals or organocatalysts) could unlock new reaction pathways and lead to novel molecular architectures. The development of derivatives where the triazole itself participates in or catalyzes subsequent reactions is an emerging field of interest.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like 4-fluoro-1H-benzo[d] rsc.orgacs.orgtriazole. Density Functional Theory (DFT) is widely employed to investigate the structural and electronic properties of triazole derivatives. nih.govnih.gov
Researchers use DFT calculations at levels such as B3LYP/6-31+G(d,p) to analyze physicochemical properties, predict ¹H and ¹³C chemical shifts, and understand the electronic landscape of the molecule. nih.govnih.gov Time-dependent DFT (TD-DFT) is used to simulate UV/Vis spectra and gain insight into the photophysical properties of these compounds. researchgate.net These computational studies can explain the influence of substituents and isomerism on the molecule's spectroscopic behavior. researchgate.net
Molecular docking simulations are another critical computational technique, used to predict how these molecules might interact with biological targets, such as enzymes. sci-hub.se By modeling the binding of triazole derivatives into the active site of a protein, researchers can predict their potential as inhibitors and understand the key intermolecular interactions responsible for their activity. sci-hub.se These in silico studies are crucial for rational drug design, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources. nih.gov
| Computational Method | Application in Triazole Research | Key Insights | References |
| Density Functional Theory (DFT) | Calculation of structural, electronic, and physicochemical properties. | Frontier molecular orbital energies, chemical reactivity descriptors (hardness, electronegativity), prediction of NMR chemical shifts. | nih.govnih.govresearchgate.netnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV/Vis). | Understanding photophysical properties and the effect of structure on light absorption. | nih.govresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes). | Identification of key intermolecular interactions (e.g., hydrogen bonds) and rationale for biological activity. | nih.govsci-hub.senih.gov |
Integration in Complex Chemical Systems and Supramolecular Assemblies
The unique structural and electronic features of the 1,2,3-triazole ring make it an excellent component for constructing highly ordered, complex chemical systems. Its large dipole moment and capacity for hydrogen bonding allow it to direct the three-dimensional structure of larger molecules. frontiersin.org
An exciting frontier is the development of "peptidotriazolamers," which are hybrid foldamers that combine features of peptides and triazoles. frontiersin.org In these structures, 1,4-disubstituted 1H-1,2,3-triazole units alternate with traditional amide bonds. The triazole rings enforce specific conformations through dipole-dipole interactions, leading to the formation of stable, predictable secondary structures, similar to helices and sheets in proteins. frontiersin.org The introduction of a 4-fluoro-benzotriazole unit into such a system could further influence these conformations through specific electronic and steric effects.
Q & A
Q. What are the optimized synthetic routes for 4-fluoro-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of precursors like 4-fluoroaniline with methyl isocyanate under controlled conditions. Key factors include:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature: Optimal yields (70–85%) are achieved at 80–100°C for 6–12 hours .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures >95% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions via characteristic shifts. For example, the fluorine atom causes deshielding of adjacent protons (δ 8.2–8.5 ppm).
- IR Spectroscopy: Triazole ring vibrations (1520–1560 cm⁻¹) and C-F stretches (1100–1150 cm⁻¹) confirm structural integrity .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 151.14) and fragmentation patterns .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; stability is highest at neutral pH .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), confirming suitability for high-temperature reactions .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilicity, enabling efficient Pd-catalyzed couplings:
- Substrate Preparation: Use brominated derivatives (e.g., 4-fluoro-7-bromo-benzotriazole).
- Catalytic System: Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C yield biaryl products with >80% conversion .
- Computational Insights: DFT studies show fluorine lowers LUMO energy, facilitating oxidative addition .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis: Perform MIC assays (microbial strains) and MTT assays (mammalian cells) in parallel. For example, derivatives show IC₅₀ > 50 µM for mammalian cells but MIC < 5 µg/mL against S. aureus .
- Mechanistic Profiling: RNA-seq or proteomics identifies selective targets (e.g., bacterial topoisomerase IV vs. human kinases) .
Q. How can computational modeling (e.g., molecular docking, MD simulations) predict binding modes to biological targets like kinases or DNA?
Methodological Answer:
Q. What crystallographic techniques (e.g., SHELXL refinement) are critical for resolving structural ambiguities in triazole derivatives?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
- Case Study: A 2023 study resolved disorder in the triazole ring using twin refinement (TWIN/BASF commands in SHELXL) .
Q. How do steric and electronic effects of the methyl group impact regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
- Regioselectivity Screening: Compare reactions of methylated vs. non-methylated analogs. Methyl groups at N1 hinder substitution at C4 due to steric hindrance, directing reactivity to C5 .
- Kinetic Studies: Monitor reactions via ¹⁹F NMR; methylated derivatives show 2–3x slower kinetics in SNAr reactions .
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions (e.g., triazole ring opening) during functionalization?
Methodological Answer:
Q. How can high-throughput screening (HTS) platforms accelerate the discovery of bioactive derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
